Renin Inhibitor -

Renin Inhibitor

Catalog Number: EVT-10984596
CAS Number:
Molecular Formula: C69H87N15O12
Molecular Weight: 1318.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of renin inhibitors involves several complex methodologies aimed at optimizing efficacy and bioavailability.

Methods and Technical Details

  1. Peptide Synthesis: Early renin inhibitors were synthesized using solid-phase peptide synthesis techniques, allowing for the assembly of specific amino acid sequences that mimic angiotensinogen.
  2. Non-Peptide Synthesis: Modern approaches often utilize organic synthesis techniques such as:
    • Curtius Rearrangement: This method has been employed in synthesizing Aliskiren, where an azide is transformed into an isocyanate, facilitating the formation of key intermediates .
    • Olefin Metathesis: A synthetic route involving olefin metathesis has been developed to create complex structures efficiently, particularly for compounds with multiple chiral centers .

The synthesis typically involves multiple steps, including functional group transformations and purification processes to yield active compounds with high specificity for renin.

Molecular Structure Analysis

The molecular structure of renin inhibitors is critical for their function.

Structure and Data

Renin inhibitors generally feature a core structure that allows interaction with the active site of renin. For instance, Aliskiren contains a unique structure with a hydrophobic core that fits into the S1/S3 binding pockets of renin, enhancing binding affinity.

  • Molecular Formula: C25H34N2O6S
  • Molecular Weight: 450.62 g/mol
  • 3D Structure: The spatial arrangement is essential for effective interaction with renin's active site, often analyzed through X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing renin inhibitors are diverse and often include various organic reactions.

Reactions and Technical Details

  1. Formation of Amide Bonds: A common reaction in synthesizing renin inhibitors is the formation of amide bonds between carboxylic acids and amines, which is crucial for building peptide-like structures.
  2. Rearrangement Reactions: The Curtius rearrangement is pivotal in constructing intermediates necessary for final compound formation .

These reactions require careful control over conditions such as temperature and pH to ensure high yields and purity.

Mechanism of Action

The mechanism by which renin inhibitors function involves several biochemical processes.

Process and Data

  1. Inhibition of Renin Activity: Renin catalyzes the conversion of angiotensinogen to angiotensin I. Renin inhibitors bind to the enzyme's active site or allosteric sites, preventing this conversion.
  2. Reduction of Angiotensin II Production: By inhibiting renin, these compounds lead to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.

Data from clinical studies indicate that Aliskiren effectively lowers blood pressure in hypertensive patients by this mechanism.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of renin inhibitors aids in their application and effectiveness.

Physical Properties

  • Solubility: Many renin inhibitors exhibit moderate solubility in water, which affects their bioavailability.
  • Stability: Non-peptide inhibitors tend to have improved stability compared to peptide counterparts due to their synthetic nature.

Chemical Properties

  • pKa Values: The ionization constants can influence the absorption and distribution characteristics.
  • LogP Values: The partition coefficient indicates lipophilicity, which is crucial for membrane permeability.

Relevant data show that optimizing these properties can enhance therapeutic efficacy and patient compliance.

Applications

Renin inhibitors have significant applications in scientific research and clinical practice.

Scientific Uses

  1. Hypertension Treatment: The primary application is in managing hypertension, providing an alternative to traditional therapies such as ACE inhibitors.
  2. Cardiovascular Research: These compounds are also used in research to explore new pathways in cardiovascular disease mechanisms and potential treatments.
  3. Drug Development: Ongoing research focuses on developing more potent and selective renin inhibitors through structure-activity relationship studies.
Introduction to the Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Biochemical Cascade of RAAS Activation

The RAAS cascade initiates with hepatic synthesis and constitutive release of the glycoprotein angiotensinogen, a 485-amino acid α₂-globulin belonging to the serpin family [5]. Circulating angiotensinogen undergoes proteolytic cleavage by the aspartyl protease renin, which is synthesized, stored, and secreted primarily by the juxtaglomerular cells of the renal afferent arterioles. Renin secretion occurs in response to four primary physiological stimuli: diminished renal perfusion pressure (detected by renal baroreceptors), reduced sodium chloride delivery to the macula densa, increased sympathetic nervous system activation via β₁-adrenergic receptors, and negative feedback from angiotensin II, potassium, and atrial natriuretic peptide [1].

Renin catalyzes the hydrolysis of the Leu¹⁰-Val¹¹ bond in angiotensinogen, liberating the biologically inactive decapeptide angiotensin I [4] [6]. This reaction is the rate-limiting step in the RAAS cascade due to the low plasma concentration of renin relative to its substrate and the high specificity of renin for angiotensinogen [1] [6]. Angiotensin I is subsequently converted to the octapeptide angiotensin II primarily by angiotensin-converting enzyme, a zinc metallopeptidase abundantly expressed on pulmonary endothelial surfaces. ACE cleaves the C-terminal His-Leu dipeptide from angiotensin I [1] [2].

Table 1: Key Enzymatic Conversions in the RAAS Cascade

EnzymeSubstrateProductPrimary Site of Action
ReninAngiotensinogenAngiotensin IPlasma
Angiotensin-Converting Enzyme (ACE)Angiotensin IAngiotensin IIPulmonary endothelium
ChymaseAngiotensin IAngiotensin IITissue-specific (e.g., heart)
ACE2Angiotensin IAngiotensin 1-9Vascular endothelium, kidneys
ACE2Angiotensin IIAngiotensin 1-7Vascular endothelium, kidneys
Aminopeptidase AAngiotensin IIAngiotensin IIIPlasma and tissues
Aminopeptidase NAngiotensin IIIAngiotensin IVPlasma and tissues

Beyond this classical pathway, contemporary research has identified numerous alternative enzymatic routes for angiotensin peptide formation and metabolism. Chymase, a serine protease expressed in mast cells and interstitial tissues, provides an ACE-independent pathway for angiotensin II generation, particularly in the human heart [3] [7]. Furthermore, the monocarboxypeptidase angiotensin-converting enzyme 2 hydrolyzes angiotensin I to angiotensin 1-9 and angiotensin II to angiotensin 1-7, the latter exerting vasodilatory, antiproliferative, and antifibrotic effects through Mas receptor activation [5] [8]. Additional angiotensin metabolites include angiotensin III (Ang 2-8) formed via aminopeptidase A, angiotensin IV (Ang 3-8) via aminopeptidase N, angiotensin A, and alamandine, each exhibiting distinct biological activities and receptor specificities [5].

Rate-Limiting Role of Renin in Angiotensinogen Cleavage

Renin exhibits extraordinary specificity for its only known physiological substrate, angiotensinogen, distinguishing it from other aspartic proteases with broader substrate affinities [6]. The enzymatic efficiency of renin is governed by several biochemical constraints. Angiotensinogen circulates at concentrations close to its Michaelis constant (Km) for renin (approximately 1.2 μM), making substrate availability a limiting factor [7]. Renin itself is present in minute concentrations (approximately 1000-fold lower than angiotensinogen), establishing it as the bottleneck in the RAAS cascade [1] [6].

The enzymatic reaction follows first-order kinetics under physiological conditions, meaning angiotensin I generation is directly proportional to plasma renin concentration [6]. This relationship underpins the clinical utility of plasma renin activity measurements in assessing RAAS status. Several molecular features determine renin's catalytic efficiency:

  • Specificity Pocket Recognition: Renin's active site contains an extended hydrophobic binding cleft that precisely accommodates angiotensinogen's Leu¹⁰-Val¹¹ scissile bond, with Asp³² and Asp²¹⁵ residues critical for catalytic activity [6].
  • Prorenin Activation: Up to 90% of circulating renin exists as an inactive precursor, prorenin, which undergoes proteolytic activation primarily in the kidneys via proconvertase 1 or cathepsin B [1].
  • Receptor-Mediated Activation: Binding of prorenin and renin to the (pro)renin receptor expressed in various tissues induces non-proteolytic activation and enhances catalytic efficiency by 4-5 fold through conformational changes. Receptor binding also initiates intracellular signaling cascades involving ERK1/2 phosphorylation, independently of angiotensin generation [6] [7].

Table 2: Biochemical Properties of Renin

ParameterCharacteristicPhysiological Significance
Molecular Weight37-40 kDaEnzyme size and glycosylation pattern
Plasma Half-life10-15 minutesShort duration necessitates sustained secretion for maintained activity
Catalytic SpecificityExclusive for angiotensinogenHigh substrate specificity
Plasma Concentration~1000-fold lower than angiotensinogenPrimary determinant of rate-limiting status
Precursor FormProrenin (inactive)Circulates at 10-fold higher concentration than active renin
Allosteric ModulationEnhanced by (pro)renin receptor bindingIncreases catalytic efficiency 4-5 fold

The regulatory mechanisms governing renin release further underscore its pivotal position in the RAAS. Renin secretion is subject to three principal negative feedback loops: direct suppression by angiotensin II via angiotensin type 1 receptors on juxtaglomerular cells, inhibition by elevated sodium chloride concentrations at the macula densa, and suppression by increased renal perfusion pressure [1] [4]. This intricate regulation maintains the sensitivity of renin release to physiological perturbations, positioning it as the system's primary regulatory node.

Physiological and Pathophysiological Implications of RAAS Overactivation

The physiological functions of angiotensin II are mediated primarily through two G protein-coupled receptors: angiotensin II type 1 receptor and angiotensin II type 2 receptor. AT1 receptor stimulation triggers vasoconstriction, aldosterone secretion, sodium reabsorption, vasopressin release, and sympathetic activation [1] [4]. In contrast, AT2 receptor activation generally opposes AT1 effects through vasodilation, natriuresis, and anti-proliferative signaling [1] [8]. Aldosterone, released from the adrenal zona glomerulosa upon angiotensin II stimulation, binds mineralocorticoid receptors in the distal nephron, promoting sodium reabsorption and potassium excretion [1] [4].

Chronic RAAS overactivation manifests pathophysiologically across multiple organ systems through several interconnected mechanisms:

  • Cardiovascular Pathologies: Excessive angiotensin II signaling through AT1 receptors induces vascular smooth muscle hypertrophy, endothelial dysfunction, oxidative stress via NADPH oxidase activation, and vascular inflammation through increased adhesion molecule expression and cytokine production [1] [3]. These processes contribute to hypertension development, promote atherosclerotic plaque formation and instability, and drive maladaptive cardiac remodeling post-myocardial infarction [3] [7]. Angiotensin II also stimulates plasminogen activator inhibitor-1 expression, creating a prothrombotic state [3].

  • Renal Damage: Angiotensin II-mediated efferent arteriolar constriction increases intraglomerular pressure, contributing to glomerular hyperfiltration and subsequent injury [1] [4]. Additionally, angiotensin II promotes renal fibrosis through transforming growth factor-β activation, stimulates podocyte apoptosis, enhances tubular sodium-hydrogen exchanger activity, and activates intrarenal renin-angiotensin systems, establishing a self-perpetuating cycle of renal injury [1] [7].

  • End-Organ Fibrosis: Beyond cardiovascular and renal systems, RAAS activation drives fibrotic processes in the liver, lungs, and myocardium through angiotensin II-mediated upregulation of profibrotic mediators including transforming growth factor-β, connective tissue growth factor, and platelet-derived growth factor. Aldosterone independently activates pro-fibrotic signaling pathways in cardiac fibroblasts and renal cells [5] [8].

  • Cancer Pathogenesis: Emerging evidence implicates dysregulated RAAS in tumor biology. The ACE/Ang II/AT1R axis promotes tumor growth, angiogenesis, and metastasis through vascular endothelial growth factor induction, increased vascular permeability, and stimulation of proliferative signaling pathways [5]. In contrast, the counter-regulatory ACE2/Ang 1-7/Mas receptor axis opposes these effects through anti-proliferative, anti-angiogenic, and pro-apoptotic actions. An imbalance favoring the classical axis has been documented in multiple malignancies including breast, prostate, gastrointestinal, and pancreatic cancers [5].

The pathophysiological significance of renin extends beyond its enzymatic activity. Renin and prorenin binding to the (pro)renin receptor activates intracellular signaling pathways including ERK1/2, p38 MAPK, and nuclear factor-κB, triggering gene expression changes that promote inflammation, fibrosis, and hypertrophy independently of angiotensin II generation [6] [7]. This angiotensin-independent mechanism may contribute significantly to end-organ damage, particularly in conditions characterized by elevated renin and prorenin concentrations such as diabetic nephropathy [6] [7].

Therapeutic inhibition of renin represents a physiologically rational approach to suppressing RAAS overactivation by targeting the pathway's initial trigger. By blocking angiotensin I generation, renin inhibitors prevent activation of all downstream angiotensin peptides regardless of their enzymatic production pathway [6] [8]. This distinguishes renin inhibitors from angiotensin-converting enzyme inhibitors or angiotensin receptor blockers, which may be circumvented through alternative enzymatic routes or receptor crosstalk. The molecular specificity of renin inhibition thus offers a comprehensive strategy for RAAS suppression with implications for diverse pathological conditions characterized by RAAS dysregulation.

Properties

Product Name

Renin Inhibitor

IUPAC Name

6-amino-2-[[3-(4-hydroxyphenyl)-2-[[2-[[2-[[2-[[3-(1H-imidazol-5-yl)-2-[[2-[[1-[3-(1H-imidazol-5-yl)-2-(pyrrolidine-2-carbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid

Molecular Formula

C69H87N15O12

Molecular Weight

1318.5 g/mol

InChI

InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)

InChI Key

AIRMFERKNRDUKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.